Lipophilicity Advantage Over the Des-Phenyl Imidazole Analog (XLogP3 Comparison)
The target compound bears a 2-phenyl substituent on the imidazole ring absent in the comparator N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide. This structural difference drives a substantial increase in computed lipophilicity [1].
| Evidence Dimension | Computed partition coefficient (XLogP3 / ACD LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide (des-phenyl analog): ACD/LogP = 1.52 (ChemSpider, ACD/Labs Percepta) |
| Quantified Difference | ΔLogP ≈ +2.3 log units (target more lipophilic) |
| Conditions | Computed values from authoritative databases (PubChem and ChemSpider/ACD Labs); not experimentally measured logP. |
Why This Matters
A ΔLogP of 2.3 units corresponds to approximately a 200-fold difference in predicted octanol-water partition, directly impacting membrane permeability, non-specific protein binding, and solubility, which are critical considerations when selecting a tool compound for cell-based vs. biochemical assays.
- [1] PubChem Compound Summary for CID 71789005. XLogP3-AA value: 3.8. https://pubchem.ncbi.nlm.nih.gov/compound/71789005 (accessed Apr 2026). View Source
